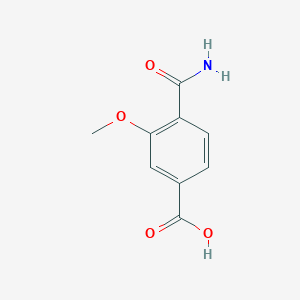

4-Carbamoyl-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Asymmetric Esterification and Kinetic Resolution

4-Carbamoyl-3-methoxybenzoic acid, closely related to derivatives like 4-methoxybenzoic acid, has been utilized in the domain of asymmetric synthesis and kinetic resolution. Notably, the use of 4-methoxybenzoic anhydride (PMBA) in combination with chiral catalysts, such as benzotetramisole (BTM), has demonstrated efficacy in the asymmetric esterification of free carboxylic acids with racemic alcohols, leading to the production of optically active carboxylic esters. This method underscores a strategic approach to directly produce chiral esters from racemic mixtures, leveraging the trans-acylation process to generate mixed anhydrides from acid components and benzoic anhydride derivatives (Shiina, Nakata, 2007).

Biosensor Development for Benzoic Acid Derivatives

The development of biosensors for the detection of benzoic acid derivatives highlights another significant area of research application. A study introduced a synthetic biosensor, named sBAD, designed for high throughput screening to facilitate the production of benzoic acid derivatives via metabolic engineering. This biosensor showcases the ability to detect various carboxylic acids, including p-aminobenzoic acid (pABA) and salicylic acid, illustrating its versatility and potential application in enhancing the sustainability of industrial processes by replacing traditional chemical techniques with microbial engineering (Castaño-Cerezo et al., 2020).

Encapsulation for Flavor Release

The encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered inorganic nanoparticles for controlled flavor release represents an innovative application in the food industry. This encapsulation technique has been successfully applied to produce vanillic acid-layered double hydroxide (LDH) nanohybrids. The systematic investigation into the structure and release kinetics of these nanohybrids opens new avenues for enhancing flavor profiles in food products, demonstrating the potential of 4-hydroxy-3-methoxybenzoic acid as a versatile platform for value-added applications (Hong, Oh, Choy, 2008).

Antibacterial Activity and Drug Synthesis

The exploration of vanillic acid and its derivatives, closely related to this compound, in the synthesis of novel compounds with potential antibacterial activity signifies a critical area of research. Novel ester/hybrid derivatives of vanillic acid have been synthesized and screened for antibacterial properties, suggesting the capacity of these derivatives to serve as potent chemotherapeutic agents. This research underscores the potential of this compound derivatives in developing new drug candidates, highlighting their relevance in medicinal chemistry and pharmaceutical applications (Satpute, Gangan, Shastri, 2018).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its chemical structure, it can be inferred that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Carbamoyl-3-methoxybenzoic acid . .

properties

IUPAC Name |

4-carbamoyl-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUFXZZOXPAYBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)

![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)

![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)

![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)

![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)

![N-(3-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2753234.png)